Amino(2-(4-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride
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Overview
Description
Non-toxic anti-relapse agent, acamprosate; High Quality Biochemicals for Research Uses
Scientific Research Applications
Structural and Spectroscopic Analysis
- Structural Analysis : Amino(2-(4-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride and related compounds have been studied for their structural properties using techniques like X-ray diffraction and spectroscopy (FT-IR, NMR) (Shanmugavadivu et al., 2018). These studies are fundamental for understanding the compound's chemical behavior and potential applications.
Interaction with Nucleic Acids
- DNA Binding : Research indicates that certain derivatives of Amino(2-(4-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride can bind to DNA. This property is significant for studying interactions at the molecular level and potential therapeutic applications (Sennappan et al., 2018).
Photoluminescent Properties
- Photoluminescence : The compound and its derivatives exhibit photoluminescent properties. These findings are crucial for applications in materials science, such as the development of new luminescent materials (Sennappan, Krishna & Krishna, 2019).
Nonlinear Optical Behavior
- Optical Applications : Studies have shown that derivatives of Amino(2-(4-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride have potential for nonlinear optical applications. This is particularly relevant in the field of photonics (Sreenath, Joe & Rastogi, 2020).
Energetic Materials Research
- Energetic Salts : Research into the derivatives of Amino(2-(4-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride has extended into the domain of energetic materials, exploring their potential as precursors for energetic salts (Vo & Shreeve, 2015).
Antimicrobial Activity
- Antimicrobial Potential : Some derivatives have been evaluated for antimicrobial activity, offering insights into their potential use in developing new antimicrobial agents (Abdel-Ghaffar et al., 2002).
properties
CAS RN |
6933-71-7 |
---|---|
Product Name |
Amino(2-(4-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride |
Molecular Formula |
C8H10Cl2N4 |
Molecular Weight |
233.096 |
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H9ClN4.ClH/c9-7-3-1-6(2-4-7)5-12-13-8(10)11;/h1-5H,(H4,10,11,13);1H/b12-5+; |
InChI Key |
MYGZIWITMJYYMP-NKPNRJPBSA-N |
SMILES |
C1=CC(=CC=C1C=NN=C(N)N)Cl.Cl |
synonyms |
(4-Chlorobenzylidenamino)-guanidine hydrochloride ; JR220; NSC 65818 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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